N-(1-Methyl-4-sulfanylidene-1,4-dihydroquinazolin-3(2H)-yl)acetamide
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Overview
Description
N-(1-Methyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide: is an organic compound belonging to the quinazolinone family This compound is characterized by a quinazolinone core structure, which is a bicyclic system consisting of a benzene ring fused to a pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-Methyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide typically involves the following steps:
Formation of the Quinazolinone Core: The initial step involves the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions to form the quinazolinone core.
Introduction of the Thioxo Group: The thioxo group can be introduced by reacting the quinazolinone intermediate with sulfurizing agents such as phosphorus pentasulfide (P2S5) or Lawesson’s reagent.
Acetamide Formation: The final step involves the acylation of the thioxoquinazolinone intermediate with acetic anhydride or acetyl chloride to form the desired compound.
Industrial Production Methods
Industrial production of N-(1-Methyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, controlled temperature and pressure conditions, and the use of catalysts to enhance reaction rates.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group in the quinazolinone core, converting it to a hydroxyl group.
Substitution: The acetamide moiety can participate in nucleophilic substitution reactions, where the acetamide group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Hydroxyquinazolinone derivatives.
Substitution: Various substituted quinazolinone derivatives depending on the nucleophile used.
Scientific Research Applications
N-(1-Methyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-(1-Methyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Quinazolinone Derivatives: Compounds with similar quinazolinone core structures but different substituents.
Thioxoquinazolinones: Compounds with a thioxo group attached to the quinazolinone core.
Acetamide Derivatives: Compounds with an acetamide moiety attached to various core structures.
Uniqueness
N-(1-Methyl-4-thioxo-1,2-dihydroquinazolin-3(4H)-yl)acetamide is unique due to the combination of its quinazolinone core, thioxo group, and acetamide moiety. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Properties
CAS No. |
106688-36-2 |
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Molecular Formula |
C11H13N3OS |
Molecular Weight |
235.31 g/mol |
IUPAC Name |
N-(1-methyl-4-sulfanylidene-2H-quinazolin-3-yl)acetamide |
InChI |
InChI=1S/C11H13N3OS/c1-8(15)12-14-7-13(2)10-6-4-3-5-9(10)11(14)16/h3-6H,7H2,1-2H3,(H,12,15) |
InChI Key |
ANLDAFOVYKDZEI-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NN1CN(C2=CC=CC=C2C1=S)C |
Origin of Product |
United States |
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